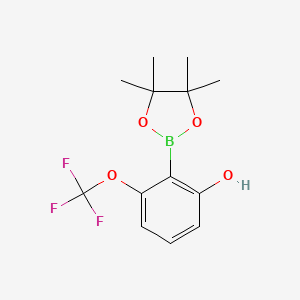

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

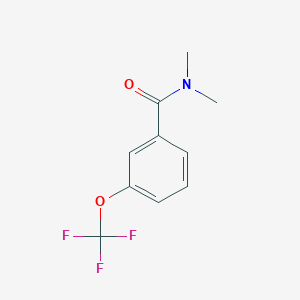

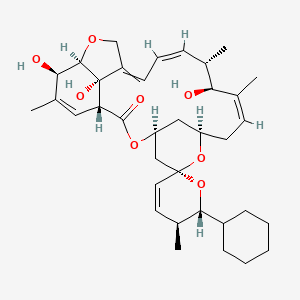

This compound is a boronic ester, which are commonly used in organic synthesis due to their ability to form carbon-carbon bonds . The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the reactivity of the compound.

Molecular Structure Analysis

The compound contains a boron atom, which is likely tetrahedral in shape due to the presence of the dioxaborolane group. The phenol group is likely to be planar .Chemical Reactions Analysis

Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The trifluoromethoxy group could potentially leave as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the boronic ester and trifluoromethoxy groups. For example, the compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Comprehensive Analysis of EN300-7465209 Applications: EN300-7465209, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol, is a compound that falls under the category of boronic acids and esters. While specific applications for EN300-7465209 are not readily available, we can infer potential applications based on the general uses of boronic acids and esters. Here’s a detailed analysis focusing on six unique applications:

Organic Synthesis Reagents and Catalysts

Boronic acids and esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds due to their low toxicity and environmental impact .

Suzuki Cross-Coupling Reactions

These compounds are indispensable in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling process used to form carbon-carbon bonds .

Drug Delivery Systems

Boronic acids can selectively bond with diols to form boronic esters, which can be utilized in drug delivery systems due to their selective bonding capabilities .

Sensing Applications

The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications, including homogeneous assays or heterogeneous detection .

Dynamic Cross-links in Polymers

Boronic acid-based linkages are known for their quick exchange kinetics, making them suitable for application in various polymer systems .

Protective Groups in Carbohydrate Chemistry

Protection of carbohydrate-derived diols as cyclic boronic esters facilitates the synthesis of complex carbohydrates and derivatives .

Orientations Futures

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLYXLHXKQUQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)